Methyl 2-bromo-4-chlorobenzoate physical properties
Methyl 2-bromo-4-chlorobenzoate physical properties
An In-Depth Technical Guide to the Physical Properties of Methyl 2-bromo-4-chlorobenzoate
This guide provides a comprehensive overview of the physical properties of Methyl 2-bromo-4-chlorobenzoate, an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application in complex synthetic pathways.
Introduction and Compound Identification
Methyl 2-bromo-4-chlorobenzoate is a halogenated aromatic ester. Its structure, featuring a bromine and a chlorine atom on the benzene ring, along with a methyl ester group, makes it a versatile building block for creating more complex molecules. The precise positioning of these functional groups is critical to its reactivity and, consequently, its utility in targeted synthesis.
The compound is identified by the following key identifiers:
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Chemical Name: Methyl 2-bromo-4-chlorobenzoate
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Synonyms: 2-Bromo-4-chlorobenzoic Acid Methyl Ester[1]
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Molecular Formula: C₈H₆BrClO₂[3]
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Molecular Weight: 249.49 g/mol [3]
The structural arrangement of the substituents on the benzene ring dictates the electronic and steric environment of the molecule, which in turn governs its physical properties and chemical behavior.
Molecular Structure
The molecular structure of Methyl 2-bromo-4-chlorobenzoate is fundamental to understanding its physical and chemical properties. The benzene ring is substituted with a bromine atom at position 2, a chlorine atom at position 4, and a methoxycarbonyl group (-COOCH₃) at position 1.
Caption: Molecular structure of Methyl 2-bromo-4-chlorobenzoate.
Tabulated Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | |
| Molecular Formula | C₈H₆BrClO₂ | [3] |
| Molecular Weight | 249.49 g/mol | [3] |
| Boiling Point | Data not available | [3] |
| Melting Point | Data not available | |
| Density/Specific Gravity | 1.64 (at 20°C/20°C) | |
| Flash Point | 116 °C | |
| Purity | >97.0% (GC) | |
| Solubility | Expected to be soluble in common organic solvents |
The lack of readily available data for the boiling and melting points underscores the importance of experimental determination for researchers working with this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 2-bromo-4-chlorobenzoate are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons.
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Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting patterns will be influenced by the coupling between adjacent protons.
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Methyl Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
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Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.
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Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 120-140 ppm). The carbons attached to the bromine and chlorine atoms will have their chemical shifts influenced by the electronegativity of these halogens.
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Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as a signal in the upfield region, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an ester.
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C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹ is anticipated for the C-O single bond of the ester.
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C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
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C-Br and C-Cl Stretches: These will appear in the fingerprint region of the spectrum, typically below 1000 cm⁻¹.
Experimental Determination of Physical Properties
Given the incomplete data for some physical properties, this section provides standardized protocols for their experimental determination.
Workflow for Physical Property Determination
Caption: Workflow for the experimental determination of physical properties.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4]
Protocol:
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Preparation: A small amount of the liquid Methyl 2-bromo-4-chlorobenzoate is placed in a small test tube.
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Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
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Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an oil bath, to ensure uniform heating.[4][5]
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Observation: The temperature is slowly increased. The point at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[4][6]
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Boiling Point Reading: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
Melting Point Determination (Capillary Tube Method - for solid impurities or if compound is solid at room temperature)
The melting point is the temperature at which a solid turns into a liquid. For pure crystalline compounds, this occurs over a narrow temperature range. This method is also useful for assessing purity.
Protocol:
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Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of about 3 mm.[7]
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Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, which can be a heated oil bath or a metal block.
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Heating: The apparatus is heated slowly, at a rate of about 1-2 °C per minute as the expected melting point is approached.
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Observation and Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded. This range is the melting range.
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Standardization: This method is standardized by procedures such as ASTM E324, which outlines the determination of melting points for organic chemicals.[8][9]
Solubility Determination
Solubility tests provide qualitative information about the polarity and presence of certain functional groups.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be used, such as water, diethyl ether, ethanol, and acetone. Acidic and basic aqueous solutions (e.g., 5% HCl and 5% NaOH) can also be used to test for acidic or basic functional groups.[10][11]
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Procedure: A small, measured amount of Methyl 2-bromo-4-chlorobenzoate (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).[10]
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Observation: The mixture is agitated vigorously, and the solubility is observed. The compound is classified as soluble if it dissolves completely.
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Interpretation: Solubility in polar solvents like water suggests the presence of polar functional groups, while solubility in nonpolar solvents like hexane is characteristic of nonpolar compounds. The "like dissolves like" principle is a useful guideline.[12]
Conclusion
Methyl 2-bromo-4-chlorobenzoate is a valuable synthetic intermediate with well-defined molecular characteristics. While some of its physical properties are documented, others, such as the boiling and melting points, require experimental determination. The protocols outlined in this guide provide a framework for researchers to accurately characterize this compound, ensuring its effective and safe use in their synthetic endeavors. Adherence to standardized methods is crucial for obtaining reliable and reproducible data.
References
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